(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

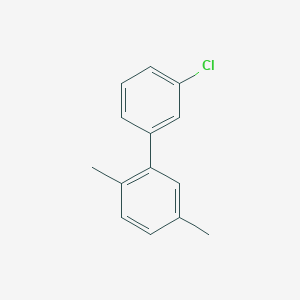

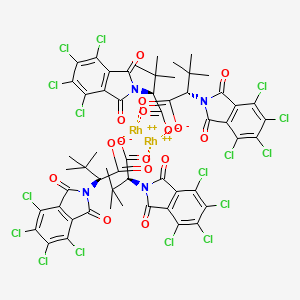

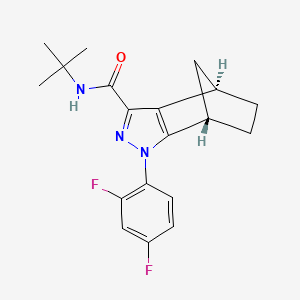

Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto es un complejo organometálico que presenta rodio como su metal central. Este compuesto es conocido por sus propiedades quirales únicas y se utiliza a menudo en síntesis asimétrica. Aparece como un polvo o cristal verde a verde oscuro y tiene un peso molecular de 1974.17 .

Métodos De Preparación

La síntesis de Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto involucra múltiples pasos. La ruta sintética principal incluye la reacción de acetato de rodio con N-tetracloroftaloyl-(S)-tert-leucina en presencia de acetato de etilo. Las condiciones de reacción típicamente implican una temperatura y un pH controlados para asegurar la formación del complejo quiral deseado . Los métodos de producción industrial pueden implicar escalar este proceso con condiciones de reacción optimizadas para lograr rendimientos y pureza más altos.

Análisis De Reacciones Químicas

Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de especies de rodio oxidadas.

Reducción: También puede sufrir reacciones de reducción, a menudo facilitadas por agentes reductores como el hidrógeno o los hidruros.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los ligandos son reemplazados por otros grupos químicos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como oxígeno o peróxidos, agentes reductores como hidrógeno o borohidruro de sodio, y varios nucleófilos para reacciones de sustitución

Aplicaciones Científicas De Investigación

Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto tiene varias aplicaciones de investigación científica:

Química: Se utiliza ampliamente como catalizador quiral en síntesis asimétrica, ayudando en la producción de compuestos enantioméricamente puros.

Biología: Las propiedades quirales del compuesto lo hacen útil para estudiar procesos biológicos que involucran moléculas quirales.

Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales que requieren un control quiral preciso

Mecanismo De Acción

El mecanismo por el cual Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto ejerce sus efectos involucra la coordinación del centro de rodio con varios sustratos. Esta coordinación facilita la activación de enlaces químicos, permitiendo la formación selectiva de productos quirales. Los objetivos moleculares incluyen grupos funcionales específicos en los sustratos, y las vías involucradas a menudo incluyen ciclos catalíticos que mejoran la eficiencia de las reacciones .

Comparación Con Compuestos Similares

Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]dirhodioBis(acetato de etilo)Adducto es único debido a sus propiedades quirales específicas y la presencia de rodio como metal central. Compuestos similares incluyen:

Dirhodio Tetrakis[N-tetracloroftaloyl-(S)-tert-leucinato]: Similar en estructura pero puede diferir en los ligandos unidos.

Complejos de Acetato de Rodio: Estos complejos también presentan rodio pero pueden no tener las mismas propiedades quirales.

Complejos Quirales de Rutenio: Estos compuestos tienen aplicaciones similares en síntesis asimétrica pero utilizan rutenio en lugar de rodio

La combinación única de propiedades quirales y metal central de rodio de este compuesto lo hace particularmente valioso en diversas aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

C56H40Cl16N4O16Rh2 |

|---|---|

Peso molecular |

1798.0 g/mol |

Nombre IUPAC |

(2S)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;rhodium(2+) |

InChI |

InChI=1S/4C14H11Cl4NO4.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;;/h4*10H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |

Clave InChI |

VOPFDGCIUABLIB-MYHKTDPMSA-J |

SMILES isomérico |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

SMILES canónico |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)

![1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12301285.png)

![[1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B12301291.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)

![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)

![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)

![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)

![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)